molecular formula C7H10N4O B13099043 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone

Cat. No.: B13099043
M. Wt: 166.18 g/mol
InChI Key: ZATZYDRBWFAFFX-UHFFFAOYSA-N
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Description

1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a ring of three carbon atoms and three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(dimethylamino)-1,2,4-triazine with ethanone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce triazine alcohols or amines. Substitution reactions can result in a variety of functionalized triazine derivatives .

Mechanism of Action

The mechanism of action of 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function. The triazine ring can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-(3-(Dimethylamino)-1,2,4-triazin-6-yl)ethanone is unique due to its triazine ring structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry, distinguishing it from other dimethylamino-containing compounds .

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

1-[3-(dimethylamino)-1,2,4-triazin-6-yl]ethanone

InChI

InChI=1S/C7H10N4O/c1-5(12)6-4-8-7(10-9-6)11(2)3/h4H,1-3H3

InChI Key

ZATZYDRBWFAFFX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(N=N1)N(C)C

Origin of Product

United States

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